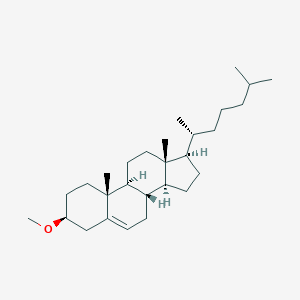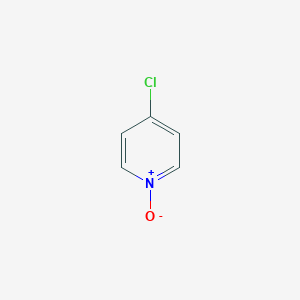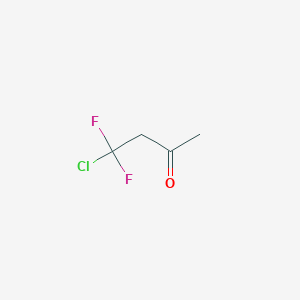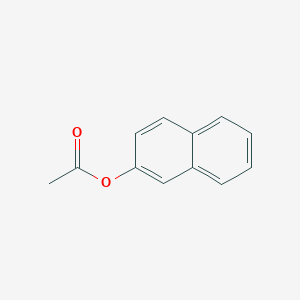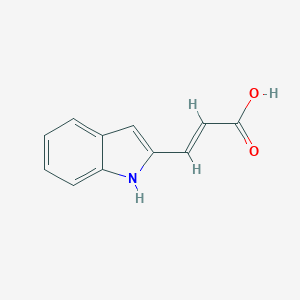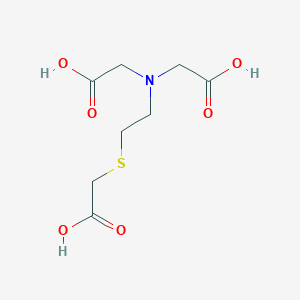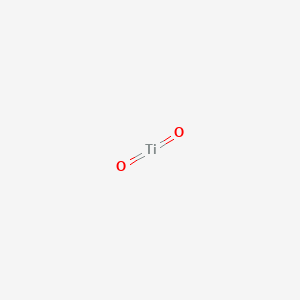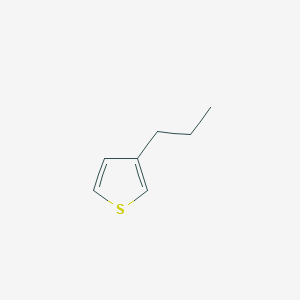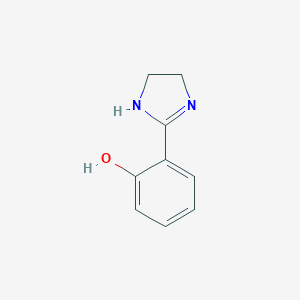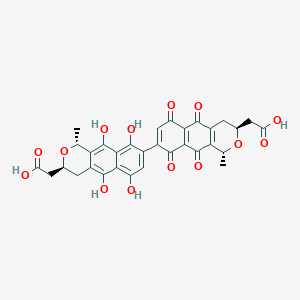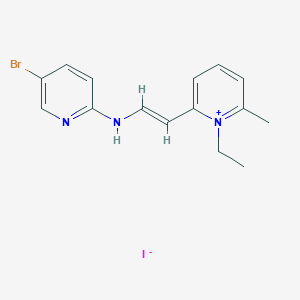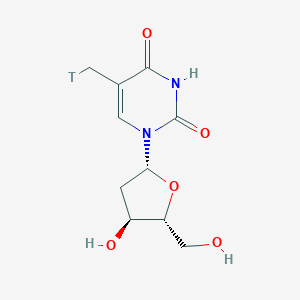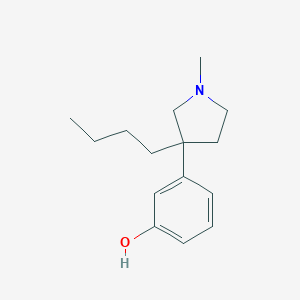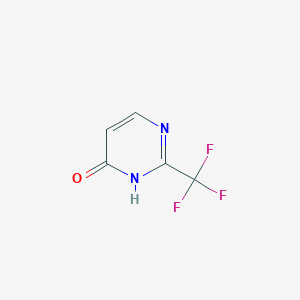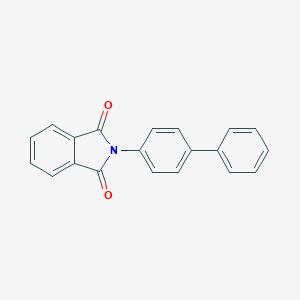
N-(4-Biphenylyl)phthalic acid imide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Biphenylyl)phthalic acid imide, also known as BPDA-PDA, is a chemical compound that has gained significant attention in the field of materials science, particularly in the development of high-performance polymers. BPDA-PDA belongs to the family of polyimides, which are known for their excellent thermal and mechanical properties, making them ideal for various applications, including electronics, aerospace, and automotive industries.
作用机制
The mechanism of action of N-(4-Biphenylyl)phthalic acid imide is not well understood, but it is believed that the material's unique properties are due to its highly ordered structure and the presence of strong intermolecular forces. N-(4-Biphenylyl)phthalic acid imide has a rigid, planar structure, which allows for strong intermolecular interactions, resulting in its excellent thermal and mechanical properties.
生化和生理效应
There is limited research on the biochemical and physiological effects of N-(4-Biphenylyl)phthalic acid imide, as it is primarily used in the field of materials science. However, studies have shown that N-(4-Biphenylyl)phthalic acid imide is biocompatible, making it a potential candidate for biomedical applications, such as tissue engineering.
实验室实验的优点和局限性
One of the primary advantages of N-(4-Biphenylyl)phthalic acid imide is its excellent thermal and mechanical properties, making it an ideal material for various lab experiments. However, the synthesis of N-(4-Biphenylyl)phthalic acid imide is a complex and time-consuming process, requiring specialized equipment and expertise. Additionally, N-(4-Biphenylyl)phthalic acid imide is a relatively expensive material, limiting its use in some lab experiments.
未来方向
N-(4-Biphenylyl)phthalic acid imide has significant potential for various scientific research applications, and there are several future directions that researchers can explore. One potential direction is the development of new synthesis methods to improve the efficiency and scalability of the process. Another direction is the study of N-(4-Biphenylyl)phthalic acid imide's potential use in the development of new high-performance materials, such as nanocomposites. Additionally, researchers can explore the potential biomedical applications of N-(4-Biphenylyl)phthalic acid imide, such as drug delivery and tissue engineering.
合成方法
The synthesis of N-(4-Biphenylyl)phthalic acid imide involves the reaction of 4,4'-oxydianiline (ODA) with 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) in a polar aprotic solvent, such as N-methylpyrrolidone (NMP). The reaction is carried out under high temperature and pressure, resulting in the formation of a polyimide precursor. The precursor is then subjected to a thermal imidization process, which involves heating the material to a high temperature, resulting in the formation of the final product, N-(4-Biphenylyl)phthalic acid imide.
科学研究应用
N-(4-Biphenylyl)phthalic acid imide has been extensively studied for its unique properties, making it an attractive material for various scientific research applications. One of the primary applications of N-(4-Biphenylyl)phthalic acid imide is in the field of microelectronics, where it is used as a dielectric material due to its high thermal stability and low dielectric constant. N-(4-Biphenylyl)phthalic acid imide has also been studied for its potential use in the development of high-performance composite materials, such as carbon fiber-reinforced polymers, due to its excellent mechanical properties.
属性
CAS 编号 |
1592-49-0 |
|---|---|
产品名称 |
N-(4-Biphenylyl)phthalic acid imide |
分子式 |
C20H13NO2 |
分子量 |
299.3 g/mol |
IUPAC 名称 |
2-(4-phenylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H13NO2/c22-19-17-8-4-5-9-18(17)20(23)21(19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChI 键 |
NJTCXXFLSXRCRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
其他 CAS 编号 |
1592-49-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



